6-(2-Aminoethoxy)-nicotinic acid amide
Description
6-(2-Aminoethoxy)-nicotinic acid amide is a nicotinic acid derivative characterized by a pyridine ring substituted with an amide group at the 3-position and a 2-aminoethoxy side chain at the 6-position.
Synthesis: The synthesis typically involves coupling 6-(2-aminoethoxy)nicotinic acid with appropriate amines or via post-functionalization of pre-assembled nicotinic acid scaffolds. For example, describes a method where a trifluoroacetate salt of a related 2-aminoethoxy-substituted compound is synthesized through acid-catalyzed deprotection .
Applications: The aminoethoxy group serves as a flexible linker in drug design, enabling conjugation with targeting peptides or other pharmacophores. This property is highlighted in , which discusses the use of aminoethoxy-based linkers to reduce steric hindrance in peptide-drug conjugates .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-(2-aminoethoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c9-3-4-13-7-2-1-6(5-11-7)8(10)12/h1-2,5H,3-4,9H2,(H2,10,12) |
InChI Key |
NBTSDQPNGSCDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)OCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Nicotinamide (Nicotinic Acid Amide)
Nicotinamide, the amide form of nicotinic acid (vitamin B3), lacks the 2-aminoethoxy side chain but shares the pyridine-3-carboxamide core. Key differences include:
- Bioavailability: Nicotinamide is rapidly absorbed in the intestine due to its small size, whereas 6-(2-aminoethoxy)-nicotinic acid amide’s larger structure may require specialized delivery systems .
- Biological Role: Nicotinamide is a precursor for NAD+ biosynthesis, while 6-(2-aminoethoxy)-nicotinic acid amide’s aminoethoxy group facilitates targeted delivery, as seen in ’s use in covalent inhibitor synthesis .
6-(2-Aminoethylamino)nicotinic Acid
This compound replaces the ethoxy linker with a shorter ethylamino group.
- Stability: The aminoethoxy group in 6-(2-aminoethoxy)-nicotinic acid amide may offer better metabolic stability due to reduced susceptibility to enzymatic cleavage .
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinohydrazide
describes this benzothiazole-substituted nicotinic acid hydrazide.
- Pharmacological Activity: The benzothiazole moiety enhances antimicrobial activity, whereas the aminoethoxy group in 6-(2-aminoethoxy)-nicotinic acid amide is more suited for conjugation and targeted therapies .
- Structural Rigidity: The benzothiazole group introduces rigidity, contrasting with the flexible aminoethoxy linker .
Data Tables
Table 1. Molecular Properties of Selected Nicotinic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 6-(2-Aminoethoxy)-nicotinic acid amide | C₈H₁₁N₃O₂ | 181.20 | Pyridine, amide, aminoethoxy |
| Nicotinamide | C₆H₆N₂O | 122.13 | Pyridine, amide |
| 6-(2-Aminoethylamino)nicotinic acid | C₈H₁₁N₃O₂ | 181.20 | Pyridine, ethylamino, amide |
| 2-[(6-Methylbenzothiazol-2-yl)amino]nicotinohydrazide | C₁₄H₁₂N₄OS | 284.34 | Benzothiazole, hydrazide |
Research Findings and Key Insights
- Targeted Drug Delivery: The aminoethoxy linker in 6-(2-aminoethoxy)-nicotinic acid amide enables covalent attachment to peptides, as demonstrated in ’s discussion of polyamide-based drug delivery systems .
- Enzyme Inhibition: highlights its use in synthesizing covalent inhibitors of kinases, leveraging the aminoethoxy group for selective binding .
- Contrast with Rigid Analogues: Compared to benzothiazole derivatives (), the aminoethoxy group’s flexibility allows for better adaptation to protein binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
